molecular formula C18H17FN2O4 B450716 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate

Cat. No.: B450716
M. Wt: 344.3g/mol
InChI Key: TXOJKNHGDGYPOO-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is a complex organic compound with the molecular formula C18H17FN2O4 and a molar mass of 344.34 g/mol . This compound is characterized by the presence of a fluorobenzoyl group, a carbohydrazonoyl group, and a methoxybenzyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with hydrazine to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxybenzyl acetate under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in modulating biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

5-[2-(3-fluorobenzoyl)carbohydrazonoyl]-2-methoxybenzyl acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H17FN2O4

Molecular Weight

344.3g/mol

IUPAC Name

[5-[(E)-[(3-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate

InChI

InChI=1S/C18H17FN2O4/c1-12(22)25-11-15-8-13(6-7-17(15)24-2)10-20-21-18(23)14-4-3-5-16(19)9-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

InChI Key

TXOJKNHGDGYPOO-KEBDBYFISA-N

Isomeric SMILES

CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)F)OC

SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)F)OC

Origin of Product

United States

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